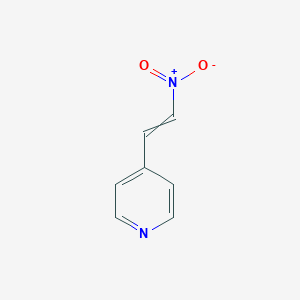
(E)-4-(2-Nitrovinyl)pyridine
Overview
Description
(E)-4-(2-Nitrovinyl)pyridine is an organic compound characterized by the presence of a nitrovinyl group attached to the fourth position of a pyridine ring
Mechanism of Action
Mode of Action
(E)-4-(2-Nitrovinyl)pyridine has been found to participate in organocatalytic asymmetric Michael/hemiketalization/acyl transfer reactions . In these reactions, a cinchona alkaloid derived bifunctional thiourea catalyst was found to be the most effective . The compound interacts with its targets, leading to changes in their function and subsequent biochemical reactions.
Biochemical Pathways
It is known to participate in organocatalytic asymmetric michael/hemiketalization/acyl transfer reactions , which are key processes in various biochemical pathways.
Result of Action
Its participation in organocatalytic asymmetric reactions suggests that it may influence the stereochemistry of the resulting compounds , potentially leading to changes in their biological activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the rate and outcome of the reactions it participates in . Additionally, the presence of other substances, such as the aforementioned thiourea catalyst, can significantly influence its reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(2-Nitrovinyl)pyridine typically involves the reaction of 4-pyridinecarboxaldehyde with nitromethane in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (E)-4-(2-Nitrovinyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less common.
Substitution: The nitrovinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Specific oxidizing agents, though less common.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Reduction: 4-(2-Aminovinyl)pyridine.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
(E)-4-(2-Nitrovinyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of novel materials and catalysts.
Comparison with Similar Compounds
- (E)-3-(2-Nitrovinyl)pyridine
- 2-Fluoro-5-(2-Nitrovinyl)pyridine
Comparison: (E)-4-(2-Nitrovinyl)pyridine is unique due to the position of the nitrovinyl group on the pyridine ring. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets. For example, (E)-3-(2-Nitrovinyl)pyridine has the nitrovinyl group at the third position, which may result in different chemical and biological properties.
Properties
IUPAC Name |
4-(2-nitroethenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-9(11)6-3-7-1-4-8-5-2-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHDOWRKJXJUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351791 | |
| Record name | 4-(2-nitroethenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100446-37-5 | |
| Record name | 4-(2-nitroethenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-azabicyclo[2.2.2]octan-8-yl2-(3,4-dimethoxyphenyl)-2-hydroxy-3-methylbut-3-enoate](/img/structure/B19941.png)

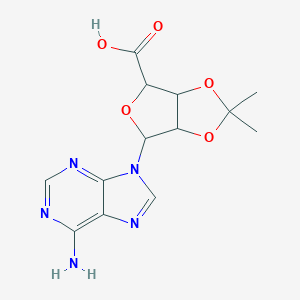
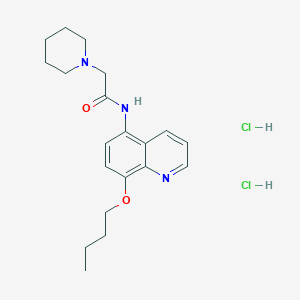

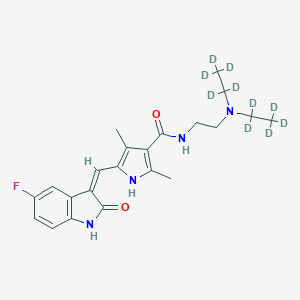
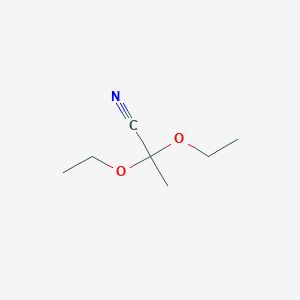
![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)
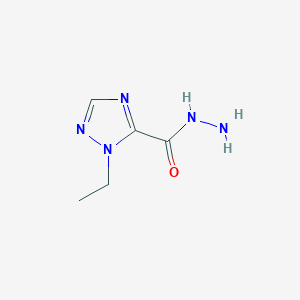


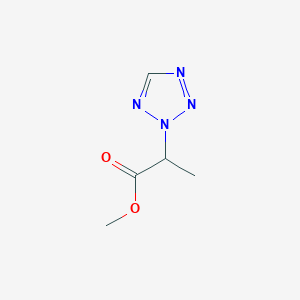
![(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B19988.png)
